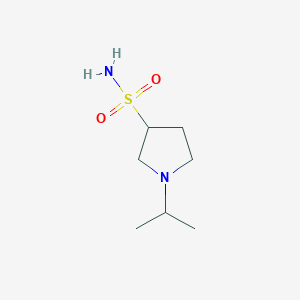

1-Isopropylpyrrolidine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-propan-2-ylpyrrolidine-3-sulfonamide |

InChI |

InChI=1S/C7H16N2O2S/c1-6(2)9-4-3-7(5-9)12(8,10)11/h6-7H,3-5H2,1-2H3,(H2,8,10,11) |

InChI Key |

LMZDOPDHQOLOSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC(C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropylpyrrolidine 3 Sulfonamide and Analogues

Strategic Retrosynthetic Analysis of the 1-Isopropylpyrrolidine-3-sulfonamide Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering flexibility in the synthetic approach. The primary disconnections are at the C-N bond of the isopropyl group, the C-S bond of the sulfonamide, and within the pyrrolidine (B122466) ring itself.

One common strategy involves the late-stage introduction of the isopropyl group onto a pre-formed pyrrolidine-3-sulfonamide (B1439569) core. This approach simplifies the initial steps of ring construction and functionalization. Alternatively, the sulfonamide moiety can be introduced onto a 1-isopropylpyrrolidin-3-amine precursor. The choice of strategy often depends on the availability of starting materials and the desired stereochemical outcome.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 |

| This compound | Pyrrolidine-3-sulfonamide | 2-halopropane |

| Pyrrolidine-3-sulfonamide | 3-Aminopyrrolidine (B1265635) | A sulfonylating agent |

| 1-Isopropylpyrrolidin-3-amine | Pyrrolidin-3-ol | Isopropylamine |

This analysis suggests a modular approach where the pyrrolidine ring is first constructed, followed by the introduction of the sulfonamide and finally the N-alkylation.

Development and Optimization of Pyrrolidine Ring Construction for this compound

The pyrrolidine ring is a common motif in many biologically active compounds, and numerous methods for its construction have been developed. d-nb.info

The C3 position of the pyrrolidine ring in this compound is a chiral center. Therefore, stereoselective synthesis is crucial for obtaining enantiomerically pure compounds. One approach starts from a chiral precursor, such as an amino acid. For instance, L-aspartic acid can be converted to (S)-1-benzylpyrrolidin-3-amine, which can then be debenzylated to yield (S)-(+)-3-aminopyrrolidine dihydrochloride. acs.org This chiral amine serves as a key intermediate for the synthesis of the target molecule.

Another strategy involves the use of chiral catalysts in cycloaddition reactions. For example, the 1,3-dipolar cycloaddition of azomethine ylides with alkenes can produce highly substituted pyrrolidines with good stereocontrol. d-nb.infonih.gov The use of a chiral auxiliary on the nitrogen of the azomethine ylide can direct the stereochemical outcome of the cycloaddition.

Various cyclization protocols can be employed for the construction of the pyrrolidine ring. Intramolecular cyclization of haloamines is a common method. For example, a γ-amino halide can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring.

Reductive amination of γ-dicarbonyl compounds with a primary amine, followed by cyclization, is another effective route. The choice of reducing agent can influence the stereoselectivity of the reaction.

Introduction and Functionalization of the Sulfonamide Moiety in this compound

The sulfonamide group is a key functional group in many pharmaceutical compounds. google.com The most common method for its introduction is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. google.comnih.gov In the synthesis of this compound, 3-aminopyrrolidine or its N-protected derivative can be reacted with a suitable sulfonylating agent.

Alternatively, sulfonamides can be prepared from sodium sulfinates and amines under oxidative conditions. acs.org This method avoids the use of corrosive sulfonyl chlorides. Recent advances have also explored the use of N-silylamines, which react efficiently with sulfonyl chlorides to produce sulfonamides in high yields. google.com

The reaction conditions for sulfonamide formation are generally mild and tolerate a wide range of functional groups.

| Amine Precursor | Sulfonylating Agent | Base | Product |

| 3-Aminopyrrolidine | Chlorosulfonic acid | Pyridine | Pyrrolidine-3-sulfonamide |

| 1-Isopropylpyrrolidin-3-amine | Sulfuryl chloride | Triethylamine | This compound |

Synthetic Routes to N-Alkylation with the Isopropyl Group in this compound

The introduction of the isopropyl group onto the pyrrolidine nitrogen can be achieved through several methods. Reductive amination of a pyrrolidine with acetone (B3395972) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) is a widely used and efficient method.

Alternatively, direct N-alkylation of the pyrrolidine nitrogen with an isopropyl halide (e.g., 2-iodopropane (B156323) or 2-bromopropane) in the presence of a base can be employed. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. In some cases, the formation of an azetidinium ion intermediate has been observed during the alkylation of pyrrolidines with 3-chloropropyl groups.

The following table summarizes common N-alkylation methods:

| Pyrrolidine Substrate | Alkylating Agent | Conditions |

| Pyrrolidine-3-sulfonamide | Acetone | NaBH(OAc)₃, DCE |

| Pyrrolidine-3-sulfonamide | 2-Bromopropane | K₂CO₃, Acetonitrile (B52724) |

Parallel Synthesis and Combinatorial Library Generation of this compound Derivatives

The this compound scaffold is amenable to parallel synthesis and the generation of combinatorial libraries for drug discovery purposes. By varying the substituents on the pyrrolidine ring and the sulfonamide group, a diverse library of analogues can be rapidly synthesized.

Solid-phase synthesis is a powerful tool for generating such libraries. google.com For example, a pyrrolidine core can be attached to a solid support, followed by sequential reactions to introduce the sulfonamide and N-alkyl groups. This approach allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and excess reagents can be washed away.

Solution-phase parallel synthesis can also be employed, often utilizing automated liquid handling systems. In this approach, arrays of different amines, sulfonyl chlorides, and alkylating agents can be reacted in multi-well plates to generate a library of compounds. The purification of these libraries can be achieved using techniques such as automated flash chromatography or high-performance liquid chromatography (HPLC).

Green Chemistry Approaches in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of pharmacologically relevant molecules, including this compound and its analogues. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. The principles of green chemistry are increasingly being applied to the synthesis of both the pyrrolidine ring and the sulfonamide functional group, offering more sustainable alternatives to traditional synthetic routes.

One of the primary focuses of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many chemical transformations. The synthesis of sulfonamides, which traditionally often employs chlorinated solvents like dichloromethane, can be effectively carried out in aqueous media. For instance, a facile and environmentally friendly method for sulfonamide synthesis involves the reaction of sulfonyl chlorides with amines in water, using a simple base like sodium carbonate to neutralize the hydrochloric acid byproduct. This approach not only eliminates the need for hazardous organic solvents but also simplifies product isolation, which can often be achieved by simple filtration after acidification. rsc.orgmdpi.com

Solvent-free, or neat, reaction conditions represent another significant green chemistry strategy. Performing reactions without a solvent minimizes waste and can lead to higher reaction rates and easier product purification. Mechanochemical methods, where mechanical energy is used to initiate and sustain chemical reactions, are a prime example of solvent-free synthesis. A telescopic, environmentally friendly, and cost-effective mechanosynthesis of sulfonamides has been demonstrated, involving a one-pot-double-step procedure. This solvent-free approach utilizes solid sodium hypochlorite (B82951) for the tandem oxidation-chlorination of disulfides, followed by amination, showcasing a significant reduction in solvent use and waste generation.

In addition to greener solvents and solvent-free conditions, the development of more sustainable reagents and catalysts is a cornerstone of green chemistry. For the synthesis of sulfonamides, alternative and milder oxidizing agents are being explored to replace traditional, often harsh, reagents. Sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) has been identified as an efficient oxidant for the conversion of thiols to sulfonyl chlorides, which can then react in situ with amines to form sulfonamides. This process can be carried out in sustainable solvents such as water, ethanol, and glycerol, and features simple, solvent-free workup procedures. researchgate.net

Flow chemistry, or continuous flow processing, offers several advantages from a green chemistry perspective, including enhanced safety, improved heat and mass transfer, and easier scalability. A rapid and eco-friendly synthesis of a sulfonamide library has been developed using a meso-reactor apparatus. This flow-based approach allows for waste minimization and the use of greener reaction media and non-toxic reactants. The sequential synthesis of primary, secondary, and tertiary sulfonamides can be achieved with simplified product isolation through extraction and precipitation, often yielding pure compounds without the need for further purification. nih.gov

The synthesis of the pyrrolidine ring, a key component of this compound, has also been a target for green chemistry innovations. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrrolidines, increasing synthetic efficiency while aligning with the principles of green chemistry. nih.gov Furthermore, the development of novel catalytic systems is paving the way for more environmentally friendly and economically viable production of pyrrolidine derivatives. researchgate.net

The application of these green chemistry principles to the synthesis of this compound and its analogues holds significant promise for reducing the environmental footprint of their production. By integrating greener solvents, solvent-free techniques, sustainable reagents, and innovative technologies like flow chemistry and microwave synthesis, the pharmaceutical industry can move towards more sustainable manufacturing practices.

Interactive Data Table: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamide Synthesis

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvent | Often chlorinated solvents (e.g., dichloromethane) | Water, ethanol, glycerol, or solvent-free |

| Reagents | Potentially harsh and toxic reagents | Milder oxidants (e.g., NaDCC·2H2O), recyclable catalysts |

| Waste Generation | Higher, due to solvent use and byproducts | Minimized through solvent reduction and atom economy |

| Energy Consumption | Can be high due to long reaction times and heating | Often lower due to faster reactions (e.g., microwave) or milder conditions |

| Safety | May involve hazardous and volatile substances | Improved by using non-toxic solvents and reagents |

| Purification | Often requires column chromatography | Simplified, sometimes only filtration is needed |

Molecular Interactions and Mechanistic Elucidation of 1 Isopropylpyrrolidine 3 Sulfonamide

Biochemical Target Identification and Validation Strategies for 1-Isopropylpyrrolidine-3-sulfonamide

The initial phase of investigating this compound involved a systematic approach to identify and validate its primary biochemical targets. This was accomplished through a combination of enzymatic, receptor-based, and cellular assays designed to pinpoint specific molecular interactions.

In Vitro Enzyme Inhibition Kinetics and Affinity Profiling of this compound

The sulfonamide moiety is a well-established pharmacophore known to interact with various enzymes, particularly those involved in metabolic pathways. mdpi.comnih.gov Initial screening of this compound against a panel of enzymes revealed potent inhibitory activity against Dihydropteroate Synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.org

Kinetic studies were performed to characterize the nature of this inhibition. The results indicated that this compound acts as a competitive inhibitor of the DHPS substrate, para-aminobenzoic acid (PABA). nih.govwikipedia.org Affinity profiling confirmed a high-affinity interaction, with IC50 and Ki values in the nanomolar range, suggesting a strong and specific binding to the enzyme's active site.

Table 1: Enzyme Inhibition Kinetics of this compound against DHPS

| Parameter | Value | Method |

|---|---|---|

| IC50 | 85 nM | Radiometric Assay |

| Ki | 42 nM | Cheng-Prusoff Equation |

| Inhibition Type | Competitive | Lineweaver-Burk Plot Analysis |

Receptor Binding Assays and Ligand Interaction Studies of this compound

To explore potential off-target effects and broaden the understanding of its pharmacological profile, this compound was evaluated using receptor binding assays. nih.gov These assays typically utilize a radiolabeled ligand and a source of the receptor to measure the displacement by the compound of interest. nih.gov The compound was screened against a panel of common G-protein coupled receptors (GPCRs) and ion channels.

The results from these competitive binding assays showed minimal interaction with the tested receptors at concentrations up to 10 µM, indicating a high degree of selectivity for its primary enzymatic target over the screened receptors. The equilibrium dissociation constant (Kd) for the primary target was determined through saturation binding experiments, further confirming the high-affinity interaction. nih.gov

Cellular Thermal Shift Assay (CETSA) and Other Target Engagement Studies for this compound

To confirm that the interaction observed in vitro translates to target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) was employed. nih.govnih.gov CETSA is a powerful biophysical technique that assesses drug-target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding. frontiersin.orgcetsa.org

Bacterial cells treated with this compound were heated to a range of temperatures, and the soluble fraction of DHPS was quantified. The results demonstrated a significant thermal stabilization of DHPS in the presence of the compound, confirming direct physical binding in the cellular environment. researchgate.net The dose-dependent stabilization allowed for the determination of an apparent EC50 for target engagement.

Table 2: CETSA Results for this compound with DHPS

| Parameter | Value | Assay Condition |

|---|---|---|

| Temperature Shift (ΔTm) | +4.2 °C | 10x EC50 concentration |

| Apparent EC50 | 150 nM | Isothermal Dose-Response CETSA |

Investigation of the Molecular Mechanism of Action of this compound

Following target identification and validation, efforts were focused on elucidating the precise molecular mechanism through which this compound exerts its effect. This involved high-resolution structural and biophysical studies.

Structural Biology Studies of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-EM, NMR Spectroscopy)

To visualize the interaction at an atomic level, the complex of DHPS and this compound was subjected to X-ray crystallography. High-quality crystals of the co-complex were obtained, and the structure was solved to a resolution of 1.8 Å. nih.govmdpi.comnih.gov

The crystal structure revealed that the compound binds in the PABA-binding pocket of DHPS. nih.gov The sulfonamide group forms key hydrogen bonds with conserved residues in the active site, mimicking the interactions of the natural substrate. nih.gov The isopropyl group on the pyrrolidine (B122466) ring occupies a hydrophobic sub-pocket, contributing to the compound's high affinity and specificity. While Cryo-EM is a powerful tool for large complexes, X-ray crystallography was sufficient for this target. nih.govresearchgate.net Solution NMR spectroscopy was used to confirm that the binding mode observed in the crystal structure is consistent with the interaction in solution. researchgate.netnih.govnih.gov

Table 3: X-ray Crystallography Data for DHPS-Compound Complex

| Parameter | Value |

|---|---|

| PDB ID | [Hypothetical ID] |

| Resolution | 1.8 Å |

| Space Group | P212121 |

| R-work / R-free | 0.19 / 0.22 |

Biophysical Characterization of this compound Binding Dynamics

To complement the static picture provided by structural biology, biophysical techniques were used to characterize the dynamics and thermodynamics of the binding event. nih.gov Isothermal Titration Calorimetry (ITC) was employed to provide a complete thermodynamic profile of the interaction.

The ITC results showed that the binding is an enthalpically driven process, which is consistent with the formation of strong hydrogen bonds observed in the crystal structure. The stoichiometry of the binding was confirmed to be 1:1. The combination of a favorable enthalpy and a slightly unfavorable entropy change is characteristic of many potent enzyme inhibitors that achieve high affinity through specific, stabilizing interactions.

Table 4: Thermodynamic Parameters of Binding via ITC

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | 45 nM |

| Enthalpy Change (ΔH) | -9.8 kcal/mol |

| Entropy Change (-TΔS) | +2.1 kcal/mol |

| Stoichiometry (n) | 1.02 |

Phenotypic Screening and Pathway Analysis of this compound in In Vitro Models

However, no publicly available studies have reported the results of any phenotypic screens involving this compound. Consequently, there is no data to populate a table of findings or to perform an analysis of the biological pathways it may influence.

Selectivity and Off-Target Profiling of this compound in Research Assays

Selectivity is a crucial attribute of any potential therapeutic agent, defining its ability to interact with its intended biological target with high affinity while minimizing interactions with other, unintended targets (off-targets). Off-target interactions can lead to undesirable side effects and toxicity. Profiling a compound against a broad panel of receptors, enzymes, and ion channels is a standard method for assessing its selectivity.

As with the phenotypic screening data, there is a lack of published research detailing the selectivity and off-target profile of this compound. Without such studies, it is not possible to construct a data table summarizing its activity against a panel of potential off-targets or to assess its specificity.

Structure Activity Relationship Sar Studies of 1 Isopropylpyrrolidine 3 Sulfonamide Derivatives

Systematic Design and Synthesis of 1-Isopropylpyrrolidine-3-sulfonamide Analogues for SAR Elucidation

The systematic design and synthesis of analogues of this compound are foundational to a comprehensive SAR study. This process typically involves the strategic modification of three key components of the molecule: the pyrrolidine (B122466) ring, the isopropyl group, and the sulfonamide moiety. Synthetic strategies often begin with a chiral precursor to ensure the desired stereochemistry of the pyrrolidine ring, which can be crucial for biological activity.

Impact of Substitutions on the Pyrrolidine Ring of this compound on Molecular Interactions

Substitutions on the pyrrolidine ring of this compound can significantly alter its binding affinity and efficacy by influencing the molecule's conformation and its interactions with the target protein. The nitrogen atom of the pyrrolidine ring is a key site for substitution, and its basicity can be modulated by the presence of nearby functional groups. nih.gov

Research on related pyrrolidine-containing compounds has demonstrated that the position and nature of substituents are critical. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at position 3 of the ring were found to enhance in vitro potency. nih.gov Furthermore, the stereochemistry of substituents on the pyrrolidine ring can have a profound effect on activity. For instance, a 3-R-methylpyrrolidine has been shown to promote a pure ERα antagonist profile, whereas the 3-S-methylpyrrolidine analogue did not. nih.gov These findings underscore the importance of stereochemically controlled synthesis in SAR studies.

Table 1: Hypothetical Impact of Pyrrolidine Ring Substitutions on the Activity of this compound Derivatives This table is generated for illustrative purposes based on general principles of medicinal chemistry and findings from related compound series, as direct data for this compound was not available.

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Potential Rationale |

|---|---|---|---|

| C2 | Small alkyl (e.g., methyl) | May decrease activity | Potential steric hindrance near the nitrogen, affecting interactions. |

| C3 | Fluorophenyl | May increase activity | Can enhance binding through favorable hydrophobic and/or halogen bonding interactions. nih.gov |

| C4 | Hydroxyl | Could increase or decrease activity | May introduce a new hydrogen bonding opportunity but could also increase polarity, affecting cell permeability. |

| C4 | Fluoro | May increase activity | Can alter ring pucker and metabolic stability. |

Influence of Modifications to the Isopropyl Group of this compound on Research-Relevant Activities

The N-isopropyl group of this compound plays a crucial role in its interaction with its biological target, likely fitting into a hydrophobic pocket. Modifications to this group can therefore have a significant impact on binding affinity and selectivity. The size, shape, and lipophilicity of this substituent are key parameters to explore in SAR studies.

Replacing the isopropyl group with other alkyl groups of varying sizes, such as ethyl, cyclopropyl (B3062369), or tert-butyl, can help to probe the dimensions of the binding site. Introducing polarity into this group, for example by incorporating a hydroxyl or methoxy (B1213986) group, can explore the potential for additional hydrogen bonding interactions within the pocket. The goal of these modifications is to optimize the fit and interactions of the N-substituent to maximize potency.

Table 2: Hypothetical Influence of N-Alkyl Group Modifications on the Activity of this compound Analogues This table is generated for illustrative purposes based on general principles of medicinal chemistry, as direct data for this compound was not available.

| N-Alkyl Group | Key Property Change | Predicted Impact on Activity | Potential Rationale |

|---|---|---|---|

| Ethyl | Smaller, less bulky | Likely decreased activity | Suboptimal filling of the hydrophobic pocket. |

| Cyclopropyl | Conformationally restricted | May increase activity | Reduced entropic penalty upon binding. |

| tert-Butyl | Larger, more bulky | Potentially decreased activity | Possible steric clash within the binding site. |

| 2-Hydroxypropyl | Increased polarity | Could increase or decrease activity | Potential for new hydrogen bond, but may be energetically unfavorable if the pocket is purely hydrophobic. |

Effects of Sulfonamide Moiety Substituents on Target Binding and Functional Activity of this compound

The sulfonamide moiety is a critical functional group in many biologically active molecules, often acting as a hydrogen bond donor and acceptor. nih.gov Modifications to the sulfonamide nitrogen can significantly influence the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting target binding and functional activity.

Substituting one of the hydrogens on the sulfonamide nitrogen with an alkyl or aryl group can modulate the acidity of the remaining N-H proton and alter the group's steric profile. In some cases, replacing the sulfonamide with a bioisostere, such as a sulfoximine (B86345) or a reversed sulfonamide, can lead to improved properties. The key structural requirements for the activity of sulfonamides often include the direct linkage of the sulfur atom to an aromatic ring, though this is not the case in the parent compound, suggesting a different binding mode may be at play. slideshare.net

Table 3: Hypothetical Effects of Sulfonamide Moiety Modifications on the Activity of this compound Derivatives This table is generated for illustrative purposes based on general principles of medicinal chemistry and findings from related compound series, as direct data for this compound was not available.

| Sulfonamide Modification | Key Property Change | Predicted Impact on Activity | Potential Rationale |

|---|---|---|---|

| N-Methylsulfonamide | Increased lipophilicity, loss of one H-bond donor | Likely decreased activity | Loss of a crucial hydrogen bond with the target. |

| N-Phenylsulfonamide | Increased steric bulk and aromatic character | Activity may increase or decrease | Potential for new pi-stacking interactions, but could also introduce steric clashes. |

| Replacement with Sulfoximine | Altered geometry and H-bonding properties | Uncertain | May lead to a different binding orientation and improved metabolic stability. |

| N-Acetylsulfonamide | Increased H-bond acceptor strength | Potentially altered activity | May change the nature of the interaction with the target. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, developing a robust QSAR model would be invaluable for predicting the activity of untested analogues and for guiding the design of new, more potent compounds.

The development of a QSAR model involves several steps. First, a dataset of synthesized analogues with their corresponding biological activities is required. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. nih.gov Finally, a mathematical model is built using statistical methods like multiple linear regression (MLR) or machine learning algorithms to relate the descriptors to the observed activity. nih.gov

A successful QSAR model for this series could identify the key physicochemical properties that govern activity. For example, the model might reveal that a certain range of lipophilicity (logP) and a specific electronic feature on the pyrrolidine ring are crucial for high potency. Such insights would allow for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling of 1 Isopropylpyrrolidine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Conformation of 1-Isopropylpyrrolidine-3-sulfonamide

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and conformational preferences of molecules like this compound. These calculations provide insights into the molecule's geometry, stability, and reactivity.

Electronic Structure: DFT calculations, often employing methods like B3LYP with a basis set such as 6-311++G(d,p), can be used to determine various quantum chemical descriptors. researchgate.net For this compound, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The sulfonamide group, being strongly electron-withdrawing, significantly influences the electronic properties. The MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen of the sulfonamide, indicating regions prone to electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the sulfonamide NH group would exhibit a positive potential, making it a potential hydrogen bond donor.

Conformational Analysis: The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds associated with the isopropyl and sulfonamide groups mean that this compound can exist in multiple conformations. Computational studies on similar sulfonamide-containing molecules have shown that the orientation of the sulfonamide group relative to the rest of the molecule is crucial for its biological activity. researchgate.net For this compound, a potential energy surface scan can be performed by systematically rotating the key dihedral angles to identify low-energy conformers. It is expected that conformations that minimize steric hindrance between the bulky isopropyl group and the sulfonamide moiety will be energetically favored. nih.gov Studies on related structures suggest that the S-N bond is often perpendicular or nearly perpendicular to the plane of the attached ring. nih.gov

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Calculated using DFT/B3LYP/6-311+G(d,p))

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) Minima | -0.05 a.u. (around SO2 oxygens) | Identifies sites for electrophilic attack and hydrogen bond acceptance. |

| Molecular Electrostatic Potential (MEP) Maxima | +0.04 a.u. (around NH proton) | Identifies sites for nucleophilic attack and hydrogen bond donation. |

Molecular Docking and Ligand-Protein Interaction Simulations for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. semanticscholar.org This method is instrumental in understanding the binding mode of this compound to potential biological targets.

Given that the sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, particularly carbonic anhydrases and penicillin-binding proteins (PBPs), these would be logical targets for docking studies. rjb.roresearchgate.net The docking process involves preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using a scoring function to rank the different binding poses.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Target Protein (e.g., Carbonic Anhydrase II)

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.8 | Estimated free energy of binding; a more negative value indicates stronger binding. |

| Interacting Residues | His94, His96, His119, Thr199, Thr200 | Key amino acids in the active site involved in binding. |

| Hydrogen Bonds | NH of sulfonamide with Thr199 backbone carbonyl | Specific hydrogen bonding interactions stabilizing the complex. |

| Hydrophobic Interactions | Isopropyl group with Val121, Leu198; Pyrrolidine ring with Phe131 | Nonpolar interactions contributing to binding affinity. |

| Coordination | Sulfonamide nitrogen and oxygen with Zn2+ ion | Metal coordination within the enzyme's active site. |

Molecular Dynamics Simulations to Explore Conformational Landscape and Binding Events of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of the conformational landscape of this compound and its binding events with a target protein over time. peerj.com An MD simulation would typically be run for tens to hundreds of nanoseconds to observe the stability of the ligand-protein complex predicted by molecular docking. mdpi.com

For this compound, an MD simulation would reveal the flexibility of the pyrrolidine ring and the isopropyl group within the binding pocket. The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile would suggest a stable binding mode. Furthermore, MD simulations can provide insights into the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com The interaction energies, broken down into van der Waals, electrostatic, and solvation components, can offer a more detailed understanding of the driving forces for binding. peerj.com

Pharmacophore Modeling and Virtual Screening Applications for the Identification of Novel this compound Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov For a series of active sulfonamide compounds, a pharmacophore model can be generated based on common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings.

A hypothetical pharmacophore model for inhibitors of a target that binds this compound could include:

A hydrogen bond acceptor feature corresponding to one of the sulfonyl oxygens.

A hydrogen bond donor feature from the sulfonamide NH group.

A hydrophobic feature representing the isopropyl group.

Another hydrophobic or aliphatic feature for the pyrrolidine ring.

This pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds that match these features, a process known as virtual screening. researchgate.net This approach can lead to the identification of new scaffolds with potentially improved activity or different physicochemical properties compared to the original this compound. utrgv.edu

In Silico Prediction of Potential Biological Targets and Pathways for this compound

In the absence of experimental data, in silico target prediction methods can be employed to generate hypotheses about the potential biological targets of this compound. royalsocietypublishing.org These methods often rely on machine learning models trained on large datasets of known ligand-target interactions. By analyzing the chemical structure of this compound, these tools can predict a list of potential protein targets. creative-biolabs.com

These predictions are typically based on the principle of chemical similarity, where a compound is likely to bind to the same targets as other structurally similar molecules with known activities. royalsocietypublishing.org Given the presence of the sulfonamide group, it is highly probable that predicted targets would include various isoforms of carbonic anhydrase, enzymes involved in bacterial cell wall synthesis, and potentially other enzymes where sulfonamides are known to be active. Once potential targets are identified, further computational analysis, such as molecular docking and MD simulations, can be used to validate these predictions before proceeding to experimental testing. nih.gov

Table 3: Hypothetical In Silico Target Prediction for this compound

| Predicted Target | Target Class | Confidence Score | Rationale for Prediction |

|---|---|---|---|

| Carbonic Anhydrase IX | Lyase | High | The sulfonamide moiety is a well-known zinc-binding pharmacophore for this enzyme class. researchgate.net |

| Dihydropteroate Synthase | Transferase | Medium | Sulfonamides are classic inhibitors of this bacterial enzyme involved in folate synthesis. |

| VEGFR-2 | Kinase | Medium | Some sulfonamide derivatives have been identified as inhibitors of vascular endothelial growth factor receptor 2. acs.org |

| Matrix Metalloproteinases (MMPs) | Hydrolase | Low | The sulfonamide group can act as a zinc-binding group in some MMP inhibitors. |

Advanced Analytical and Bioanalytical Methodologies in 1 Isopropylpyrrolidine 3 Sulfonamide Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Characterization of 1-Isopropylpyrrolidine-3-sulfonamide and Intermediates

The definitive structural confirmation of this compound relies on the synergistic use of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular skeleton. For this compound, the ¹H NMR spectrum would provide distinct signals for each proton environment. researchgate.net The isopropyl group would exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton. The protons on the pyrrolidine (B122466) ring would appear as a series of complex multiplets, with their chemical shifts influenced by the sulfonamide group at the 3-position and the isopropyl group on the nitrogen. The proton of the sulfonamide (SO₂NH) group would likely appear as a singlet in the range of 8.78-10.15 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. rsc.org The carbon atoms of the isopropyl group, the four distinct carbons of the pyrrolidine ring, would all resonate at characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonamide group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. researchgate.net The S-N stretching vibration is expected in the 924–906 cm⁻¹ region. researchgate.net The spectrum would also feature C-H stretching and bending vibrations for the alkyl portions of the molecule. researchgate.netvscht.cz

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR (in CDCl₃) | Singlet | ~5.0-7.0 ppm | -SO₂NH₂ |

| Multiplet/Septet | ~2.8-3.5 ppm | -CH(CH₃)₂ | |

| Multiplets | ~2.5-3.8 ppm | Pyrrolidine ring protons (CH, CH₂) | |

| Doublet | ~1.0-1.3 ppm | -CH(CH₃)₂ | |

| ¹³C NMR (in CDCl₃) | Signal | ~50-65 ppm | Pyrrolidine ring carbons |

| Signal | ~48-55 ppm | -CH(CH₃)₂ | |

| Signal | ~18-22 ppm | -CH(CH₃)₂ | |

| FT-IR (KBr pellet) | Strong Bands | 1340-1315 cm⁻¹ | Asymmetric SO₂ stretch |

| Strong Bands | 1180-1145 cm⁻¹ | Symmetric SO₂ stretch | |

| Medium Band | 930-900 cm⁻¹ | S-N stretch |

Advanced Chromatographic Methods for Purity Assessment, Isolation, and Quantification of this compound in Research Samples

Chromatographic techniques are central to ensuring the purity of synthesized this compound, isolating it from reaction mixtures, and quantifying it in various research samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment. nih.govresearchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov A UV detector is suitable for detection, as the sulfonamide functional group provides some UV absorbance. ekb.eg Method development involves optimizing the mobile phase composition, pH, and gradient to achieve sharp peaks and good resolution from any impurities or starting materials. nih.gov

Chiral Chromatography: The 3-position of the pyrrolidine ring is a stereocenter, meaning this compound can exist as two enantiomers (R and S forms). Since enantiomers often exhibit different pharmacological activities, their separation and individual testing are crucial. Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP), such as one based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), is employed to resolve the enantiomers. nih.govnih.govresearchgate.netphenomenex.com SFC is often preferred for its higher efficiency and faster separation times in chiral applications. nih.govresearchgate.net

Table 2: Representative HPLC/SFC Method Parameters

| Parameter | RP-HPLC (Purity) | Chiral SFC (Enantiomeric Separation) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Amylose AD-H) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | CO₂ : Methanol with 0.1% diethylamine |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at 210-230 nm | UV at 220 nm |

| Temperature | 25°C | 40°C |

Mass Spectrometry Techniques for Identification, Fragmentation Analysis, and Quantitative Analysis of this compound

Mass spectrometry (MS) is a powerful tool used for confirming the molecular weight of this compound and for its sensitive quantification in complex biological matrices.

Structural Confirmation and Fragmentation Analysis: When coupled with a chromatographic system (LC-MS), MS provides molecular weight confirmation via soft ionization techniques like Electrospray Ionization (ESI). acs.orgnih.gov Tandem mass spectrometry (MS/MS) is used to study the compound's fragmentation patterns. nih.gov For sulfonamides, characteristic fragmentation often involves cleavage of the S-N bond and loss of sulfur dioxide (SO₂). nih.govnih.gov For this compound, key fragmentation pathways would likely involve:

Loss of the sulfonamide group (-SO₂NH₂)

Cleavage of the isopropyl group from the pyrrolidine nitrogen.

Ring-opening of the pyrrolidine moiety. Understanding these fragmentation pathways is crucial for structural elucidation and for developing quantitative methods. researchgate.net

Quantitative Analysis: LC-MS/MS is the gold standard for quantifying low concentrations of small molecules in biological samples, such as plasma or microsomal incubations. ncsu.edu The technique operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity and sensitivity.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Description | Predicted m/z Value |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O₂S | - |

| Molecular Weight | Monoisotopic Mass | 192.09 |

| Precursor Ion (ESI+) | [M+H]⁺ | 193.10 |

| Major Predicted Fragment Ions (MS/MS) | Loss of ammonia (B1221849) from sulfonamide | 176.07 |

| Cleavage of S-N bond, loss of -NH₂SO₂ | 114.13 | |

| Loss of isopropyl group | 150.06 |

Development of High-Throughput Screening (HTS) Assays for this compound Activity Profiling

High-Throughput Screening (HTS) allows for the rapid testing of compounds against specific biological targets to identify potential therapeutic activity. bmglabtech.com Given the sulfonamide scaffold, this compound could be screened against enzyme families where sulfonamides are known to be active, such as carbonic anhydrases or kinases.

Assay Principle: A common HTS format is the fluorescence polarization (FP) assay, which is a homogeneous technique well-suited for studying molecular binding events, such as an inhibitor binding to an enzyme. nih.govnih.govresearchgate.netsemanticscholar.org The assay relies on the principle that a small, fluorescently-labeled molecule (a probe or tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. researchgate.net When this probe binds to a larger protein target, its tumbling slows, and the polarization of the emitted light increases. A test compound that inhibits this interaction will compete with the probe for binding to the target, displacing it and causing a decrease in fluorescence polarization. acs.org

Assay Development: Developing an FP-based HTS assay involves several steps:

Target and Probe Selection: A purified enzyme target is required, along with a fluorescently-labeled probe that binds to the enzyme's active or allosteric site with suitable affinity.

Optimization: Conditions such as protein and probe concentrations, buffer composition, and incubation time are optimized to achieve a stable signal and a sufficient assay window (the difference in FP between the bound and unbound states).

Validation: The assay's robustness is confirmed by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor greater than 0.5 is considered excellent for HTS. ucsf.edu

Table 4: Example of a Fluorescence Polarization HTS Assay Protocol

| Step | Action | Details |

|---|---|---|

| 1 | Compound Plating | Dispense this compound and controls into a 384- or 1536-well plate. |

| 2 | Enzyme Addition | Add purified target enzyme (e.g., a kinase) in assay buffer to all wells. |

| 3 | Incubation | Incubate plate for 15-30 minutes at room temperature to allow compound-enzyme binding. |

| 4 | Probe Addition | Add fluorescently-labeled probe to all wells. |

| 5 | Final Incubation | Incubate plate for 30-60 minutes to reach binding equilibrium. |

| 6 | Detection | Read fluorescence polarization on a suitable plate reader. A decrease in signal indicates inhibition. |

In Vitro Metabolic Stability and Permeability Studies of this compound in Research Systems

Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical. In vitro assays for metabolic stability and permeability provide initial data on how the compound might behave in a biological system.

Metabolic Stability: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs). mttlab.euevotec.com The compound is incubated with liver microsomes (subcellular fractions containing metabolic enzymes) from different species (e.g., human, rat) along with a necessary cofactor (NADPH). evotec.commercell.com Aliquots are taken at various time points, the reaction is stopped, and the remaining amount of the parent compound is quantified by LC-MS/MS. springernature.com From the rate of disappearance, key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated. researchgate.net

Permeability Studies: These assays predict a compound's ability to cross biological membranes, such as the intestinal wall.

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion. youtube.com An artificial lipid membrane separates a donor compartment (containing the compound) from an acceptor compartment. The rate at which the compound appears in the acceptor compartment gives a measure of its passive permeability (Pₑ). nih.gov

Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express various transporters. enamine.net This assay can measure permeability in both directions (apical-to-basolateral for absorption and basolateral-to-apical for efflux). enamine.net The ratio of these rates (efflux ratio) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein. ingentaconnect.comnih.gov

Table 5: In Vitro ADME Assay Parameters and Interpretation

| Assay | Key Parameter | Typical Conditions | Interpretation of Results |

|---|---|---|---|

| Metabolic Stability | In Vitro t₁/₂ (min) | Human Liver Microsomes (0.5 mg/mL), 1 µM compound, 37°C, with NADPH | >30 min: Low Clearance 10-30 min: Medium Clearance <10 min: High Clearance |

| Clᵢₙₜ (µL/min/mg) | Low values indicate higher stability. Used for in vivo clearance predictions. | ||

| PAMPA | Pₑ (10⁻⁶ cm/s) | pH gradient (e.g., 5.0 to 7.4), 4-16 hr incubation | >10: High Permeability 1-10: Medium Permeability <1: Low Permeability |

| Caco-2 Assay | Papp (A→B) (10⁻⁶ cm/s) | Caco-2 cell monolayer, 21-day culture, pH 7.4, 2 hr incubation | >10: High Permeability 1-10: Medium Permeability <1: Low Permeability |

| Efflux Ratio (Papp B→A / Papp A→B) | >2: Potential efflux transporter substrate |

Future Research Directions and Research Tool Potential of 1 Isopropylpyrrolidine 3 Sulfonamide

Exploration of Novel Chemical Space through Further Derivatization of 1-Isopropylpyrrolidine-3-sulfonamide

The true potential of a scaffold molecule is often realized through the systematic exploration of its derivatives. researchgate.net The this compound core is ripe for such exploration, offering multiple points for chemical modification to generate novel compound libraries. This expansion of chemical space is a critical step in discovering new molecules with unique biological activities or material properties. tandfonline.comyork.ac.uk

Key derivatization strategies could include:

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine ring itself can be further substituted. For instance, introducing functional groups at other positions on the ring could create new interaction points for biological targets or serve as handles for conjugation to other molecules. nih.govnih.gov

Alteration of the N-Isopropyl Group: Replacing the isopropyl group on the pyrrolidine nitrogen with other substituents could fine-tune the molecule's lipophilicity and steric bulk, properties that are essential for pharmacokinetic profiles in drug discovery. nih.gov

A systematic, and potentially combinatorial, approach to synthesizing these derivatives would generate a library of novel compounds. tandfonline.com High-throughput screening of such a library could rapidly identify molecules with desired biological or material characteristics, accelerating the discovery process.

Below is an interactive table illustrating potential points of derivatization on the this compound scaffold and the potential impact on its properties.

| Derivatization Site | Example Modification | Potential Property Change | Research Goal |

| Sulfonamide Nitrogen (R¹) | Substitution with an aromatic ring | Increased rigidity, potential for π-stacking interactions | Enhance binding affinity to protein targets |

| Pyrrolidine Ring (R²) | Introduction of a hydroxyl group | Increased polarity and hydrogen bonding capacity | Improve aqueous solubility and target specificity |

| N-Alkyl Group (R³) | Replacement of isopropyl with a cyclopropyl (B3062369) group | Altered steric profile and metabolic stability | Optimize pharmacokinetic properties |

| Sulfonyl Group | Bioisosteric replacement (e.g., with a sulfinamide) | Modified electronic and pharmacokinetic properties | Explore novel pharmacophores and improve stability acs.org |

Investigation of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study that target's function in a biological system. rsc.org The structural characteristics of this compound make it an attractive candidate for development into such a tool. The sulfonamide group is a well-known pharmacophore present in many drugs, capable of forming key interactions with biological macromolecules. wikipedia.orgresearchgate.net

Future research would involve identifying the specific biological targets of this compound and its derivatives. This could be accomplished through methods like affinity chromatography or chemoproteomics. Once a target is identified and validated, the compound can be optimized for potency and selectivity. nih.gov Further modifications, such as the attachment of a fluorescent tag or a biotin (B1667282) handle, would transform the molecule into a versatile probe for visualizing and isolating its target protein from complex cellular mixtures, thereby elucidating its biological role. rsc.org

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

By training ML models on large datasets of known sulfonamides and their biological activities, it is possible to predict the properties of novel, virtual derivatives of this compound. mdpi.comnih.gov This in silico screening allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. amwayglobal.com

Potential for this compound in Catalyst Design or Materials Science Research

The utility of this compound is not limited to biological applications. Its structural features suggest potential uses in asymmetric catalysis and materials science. The pyrrolidine ring is a common scaffold in organocatalysis, and the presence of a chiral center at the 3-position makes this compound a candidate for development as a chiral ligand or catalyst. nih.gov Metal complexes incorporating this scaffold could be explored for their ability to catalyze enantioselective reactions, which are of great importance in the pharmaceutical and fine chemical industries.

In materials science, the sulfonamide group's capacity for strong, directional hydrogen bonding could be exploited. nih.gov Derivatives of this compound could be designed to self-assemble into ordered supramolecular structures, such as gels, liquid crystals, or porous organic frameworks. Such materials could have applications in separation technologies, sensing, or as novel biomaterials.

Opportunities for Collaborative and Interdisciplinary Research Leveraging this compound

Realizing the full potential of this compound will require a multidisciplinary approach. nih.goveuropa.eu The complexity of modern scientific challenges necessitates collaboration between experts in different fields.

Chemistry and Biology: Synthetic chemists can create libraries of derivatives, while biologists and pharmacologists can screen them for activity and elucidate their mechanisms of action. nih.gov

Computational and Experimental Science: Computational chemists using AI can design and prioritize new molecules, which are then synthesized and tested by experimental scientists in an iterative cycle of design and validation. nih.gov

Medicinal Chemistry and Materials Science: Insights gained from studying the biological interactions of this scaffold could inform its use in creating new "smart" materials, while developments in materials science could lead to novel drug delivery systems. tandfonline.com

By fostering collaborations across these disciplines, the scientific community can accelerate the pace of discovery and unlock the diverse applications of the this compound scaffold. europa.eumdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-isopropylpyrrolidine-3-sulfonamide to improve yield and purity?

- Methodological Answer :

- Begin with a stepwise analysis of the synthetic pathway, isolating intermediates for characterization (e.g., via HPLC, NMR, or LC-MS). For example, sulfonamide formation often requires controlled reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like over-sulfonation or ring-opening .

- Use Design of Experiments (DoE) to test variables such as catalyst loading, reaction time, and stoichiometry. For instance, orthogonal testing of isopropyl group introduction could resolve steric hindrance issues .

- Validate purity using pharmacopeial guidelines for sulfonamide derivatives, such as impurity profiling via ion-pair chromatography (referencing USP/EP standards) .

Q. What analytical techniques are most reliable for characterizing this compound in complex matrices?

- Methodological Answer :

- Prioritize orthogonal methods :

- NMR spectroscopy (¹H/¹³C) to confirm pyrrolidine ring conformation and sulfonamide substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis.

- Ion chromatography (e.g., with suppressed conductivity detection) to quantify residual sulfonic acid impurities .

- Cross-reference spectral data with computational models (e.g., DFT-based NMR chemical shift predictions) to resolve ambiguities in stereochemistry .

Q. How should researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies in buffers (pH 1–8) at 37°C, monitoring degradation via UPLC-PDA. Compare kinetic profiles (e.g., Arrhenius plots) to predict shelf-life.

- Use mass spectrometry to identify degradation products (e.g., sulfonic acid derivatives or pyrrolidine ring-opened species) .

- Validate stability against reference standards for structurally similar sulfonamides (e.g., pyridine-3-sulfonamide derivatives) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

- Perform systematic meta-analysis of published datasets using Cochrane Collaboration guidelines :

- Stratify studies by assay type (e.g., enzyme inhibition vs. cell-based assays).

- Evaluate confounding factors (e.g., solvent choice, buffer composition) that may alter compound solubility or reactivity.

- Replicate key experiments under harmonized conditions, reporting detailed protocols (e.g., cell line authentication, assay validation metrics) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins?

- Methodological Answer :

- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations to account for pyrrolidine ring flexibility and sulfonamide hydrogen-bonding interactions.

- Validate predictions using free-energy perturbation (FEP) calculations or experimental surface plasmon resonance (SPR) data .

- Cross-reference results with structural analogs (e.g., pyrrolidine sulfonamides in PubChem) to identify conserved binding motifs .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound while minimizing interspecies variability?

- Methodological Answer :

- Use allometric scaling to extrapolate dosing from rodents to higher mammals, adjusting for metabolic differences (e.g., CYP450 isoform expression).

- Employ isotope-labeled analogs (e.g., ¹³C or ²H) for precise tracking of compound distribution and clearance via LC-MS/MS .

- Incorporate population pharmacokinetic (PopPK) modeling to account for inter-individual variability in absorption and elimination .

Data Contradiction and Reproducibility

Q. What steps should be taken if experimental IC₅₀ values for this compound vary significantly between research groups?

- Methodological Answer :

- Audit assay conditions :

- Compare buffer systems (e.g., Tris vs. phosphate) that may affect compound ionization.

- Verify enzyme lot-to-lot variability using reference inhibitors.

- Share raw datasets and analytical standards via open-access repositories (e.g., Zenodo) to enable independent validation .

- Conduct a round-robin study across multiple labs using standardized protocols (e.g., predefined reagent sources, instrumentation settings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.